2-(Methylamino)-4-propylpyrimidine-5-carboxylic acid
Description
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(methylamino)-4-propylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-3-4-7-6(8(13)14)5-11-9(10-2)12-7/h5H,3-4H2,1-2H3,(H,13,14)(H,10,11,12) |
InChI Key |
VSVFOKUMEYPWHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)NC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- β-Ketoester precursors : These are alkylated with appropriate alkyl halides to introduce the propyl substituent at the 4-position of the pyrimidine ring.
- Benzamidine or related amidine derivatives : Used for cyclization to form the pyrimidine ring system.
Stepwise Synthesis
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation of β-ketoester | β-Ketoester + propyl bromide, base (e.g., K2CO3), solvent (e.g., DMF) | Formation of propyl-substituted ketoester intermediate |
| 2 | Cyclization | Ketoester + benzamidine, heat | Formation of pyrimidinol intermediate (hydroxy-pyrimidine) |
| 3 | Chlorination | Pyrimidinol + POCl3 | Conversion to 2-chloropyrimidine derivative |
| 4 | Amination | 2-chloropyrimidine + methylamine or methylamino source | Substitution of chlorine by methylamino group at C2 |
| 5 | Ester hydrolysis | Basic hydrolysis (e.g., LiOH, aqueous) | Conversion of ester to carboxylic acid at C5 |
This sequence is adapted from a comprehensive study on aminopyrimidine derivatives with similar substitution patterns.
Alternative Routes and Modifications
- N-Methylation : Post-formation of aminopyrimidines, N-methylation can be performed to modify the secondary nitrogen, which may affect biological activity and physicochemical properties.
- Isomerization Considerations : Some alkyl substituents (e.g., allyl groups) may undergo isomerization during chlorination or hydrolysis steps, requiring careful control of reaction conditions to maintain the desired propyl substitution without rearrangement.
Research Outcomes and Analytical Data
Reaction Yields and Purity
- Alkylation and cyclization steps typically yield intermediates in the range of 70-85%.
- Chlorination and amination steps are efficient, often exceeding 80% yield.
- Hydrolysis to the carboxylic acid generally proceeds quantitatively under mild basic conditions.
Characterization Techniques
- NMR Spectroscopy : Confirms substitution pattern on the pyrimidine ring, methylamino group presence, and propyl chain integrity.
- Mass Spectrometry : Verifies molecular weight consistent with this compound.
- HPLC Purity Analysis : Ensures >95% purity of the final compound.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Propyl-substituted β-ketoester | Propyl bromide, base | DMF, RT to 60°C | 75-80 | Alkylation selectivity critical |
| 2 | Pyrimidinol intermediate | Benzamidine | Heat, reflux | 70-85 | Cyclization efficiency depends on purity of ketoester |
| 3 | 2-Chloropyrimidine | POCl3 | 80-100°C, inert atmosphere | 80-90 | Chlorination must avoid overreaction |
| 4 | 2-(Methylamino)-4-propylpyrimidine ester | Methylamine | RT to 50°C | 85-90 | Amination proceeds via nucleophilic substitution |
| 5 | This compound | LiOH, aqueous | RT, several hours | Quantitative | Hydrolysis under mild conditions |
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-4-propylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Based on the search results, here's what is known about the applications of pyrimidine derivatives and the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its derivatives:
Pyrimidine Derivatives
- Anti-inflammatory Effects Several pyrimidine derivatives have demonstrated anti-inflammatory activity in vitro by suppressing COX-2 activity . Some compounds have shown similar anti-inflammatory effects to indomethacin in rat models and stronger in vitro inhibitory effects against COX-2 than COX-1 enzymes . Certain pyrimidine derivatives exhibit anti-inflammatory potential that is 2-2.5 times greater than diclofenac sodium and approximately 8-10.5 times greater than celecoxib in cotton pellet-induced granuloma analysis .
- Substituents The presence of electron-releasing substituents such as pyridine and chloromethyl groups on position-2 of the pyrimidine skeleton can enhance anti-inflammatory activity .
2-(Methylamino)-4-propylpyrimidine-5-carboxylic acid
5-Methylpyrazine-2-Carboxylic Acid-4-Oxide
- Preparation A method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide involves using an acidic cation ion exchange resin as a catalyst and peroxymonosulfate (KHSO5) as an oxidizing agent . The reaction can be carried out under nitrogen in a flask equipped with a mechanical stirrer, water condenser, and thermocouple .
- Hypoglycemic and Hypolipemic Activity 5-methylpyrazine-carboxylic acid-4-oxides exhibit hypoglycemic and hypolipemic activity . They can cause irritation of the gastrointestinal lining due to their low pH, which can be alleviated by using inorganic salts of these acids .
- Ester Preparation Esters of 5-methylpyrazinecarboxylic acid can be prepared by heating the acid with an appropriate alcohol in the presence of a mineral acid or acidic cation ion exchange resins . The ester is oxidized in a biphasic system using a halogenated solvent and an aqueous solution of peroxymonosulfate . Saponification of the oxidation product results in the formation of the desired salt .
General Information
- PI3K inhibitors may have a broad anti-inflammatory profile with potential for treating inflammatory and immunoregulatory diseases .
- Experimental design techniques can be used to optimize cosmetic formulations and evaluate their physical, sensory, and moisturizing properties . Polymers are widely used in cosmetics as film formers, fixatives, rheology modifiers, emulsifiers, and antimicrobials .
Mechanism of Action
The mechanism by which 2-(Methylamino)-4-propylpyrimidine-5-carboxylic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting viral replication or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine-5-carboxylic Acid Derivatives
The following table compares 2-(Methylamino)-4-propylpyrimidine-5-carboxylic acid with structurally related compounds, focusing on substituents, molecular properties, and available
Key Observations:
Substituent Effects on Solubility and Reactivity: The methylamino group (-NHCH₃) in the target compound likely improves aqueous solubility compared to non-polar groups like methyl (-CH₃) or chloro (-Cl) . Propyl vs. Cyclopropyl/Isopropyl: The linear propyl chain may confer higher lipophilicity than branched isopropyl or rigid cyclopropyl groups, impacting membrane permeability .
Biological Relevance :
- Analogs such as LY2409881 hydrochloride (a pyrimidine-4-carboxamide) demonstrate pharmacological activity as kinase inhibitors, suggesting that the carboxylic acid group in the target compound could be modified for similar applications .
Synthetic Accessibility :
- Parallel synthesis methods described for pyrimidine carboxamides (e.g., ) imply that the target compound could be synthesized via amidation or displacement reactions .
Biological Activity
2-(Methylamino)-4-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is known for its potential therapeutic applications, particularly in anti-inflammatory and neuropharmacological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyrimidine ring with a methylamino group and a propyl side chain, which are critical for its biological activity.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. The IC50 values for COX-1 and COX-2 inhibition are reported to be 19.45 μM and 42.1 μM, respectively .
Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| This compound | 19.45 μM | 42.1 μM |
| Celecoxib | 0.04 μM | 0.04 μM |
| Indomethacin | 9.17 μM | Not specified |
The compound's efficacy was further supported by in vivo studies using carrageenan-induced paw edema models, where it demonstrated comparable effects to indomethacin, a standard anti-inflammatory drug .
Neuropharmacological Effects
The compound has shown potential in modulating neurotransmitter systems, particularly through its interaction with trace amine-associated receptors (TAARs). These receptors are implicated in various neurological disorders, making this compound a candidate for treating conditions such as depression and anxiety .
Structure-Activity Relationship (SAR)
The SAR studies of pyrimidine derivatives indicate that the presence of electron-donating groups significantly enhances anti-inflammatory activity. For instance, modifications at the pyrimidine ring can lead to improved selectivity for COX enzymes .
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increased anti-inflammatory activity |
| Propyl side chain | Enhanced binding affinity |
| Methylamino substitution | Improved neuropharmacological profile |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Anti-inflammatory Effects : A study conducted on rats demonstrated that the administration of this compound significantly reduced inflammation markers compared to control groups treated with saline .
- Neuropharmacological Assessment : In a model of induced anxiety, subjects treated with this compound exhibited reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
